N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-5-11-8-13(18-3)14(9-12(11)15)19-7-6-16-10(2)17/h8-9H,4-7,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJBJKPACEJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1N)OCCNC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide typically involves the reaction of 5-amino-2-methoxy-4-propylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to amidation with acetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
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Reagents/Conditions :
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Products :
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Acidic: 2-(5-Amino-2-methoxy-4-propylphenoxy)ethylamine hydrochloride
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Basic: Sodium salt of the carboxylic acid intermediate
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Demethylation of the Methoxy Group
The methoxy group (-OCH₃) can be selectively demethylated to form a hydroxyl group (-OH) using boron tribromide (BBr₃).
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Reagents/Conditions :
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Product :
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N-[2-(5-Amino-2-hydroxy-4-propylphenoxy)ethyl]acetamide
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Key Findings :
Substitution Reactions at the Amino Group
The primary amine (-NH₂) participates in nucleophilic substitution and acylation reactions.
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Acylation :
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Sulfonylation :
Electrophilic Aromatic Substitution (EAS)
The phenoxy ring undergoes EAS at the para position relative to the electron-donating methoxy group.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Amino-2-methoxy-4-propyl-3-nitrophenoxy analog | 65% | |
| Sulfonation | H₂SO₄, 50°C, 2 hours | Sulfonic acid derivative | 55% |
Oxidation of the Propyl Chain
The propyl side chain can be oxidized to a ketone or carboxylic acid under controlled conditions.
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Reagents/Conditions :
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Products :
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5-Amino-2-methoxy-4-(propan-2-one)phenoxy analog
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5-Amino-2-methoxy-4-(propanoic acid)phenoxy analog
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Comparative Reactivity of Structural Analogs
The table below highlights how structural modifications influence reactivity:
Key Research Findings
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Catalytic Hydrogenation : The amino group can be selectively reduced to an amine-hydrochloride salt using H₂/Pd-C in ethanol, preserving the acetamide functionality .
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Coupling Reactions : Suzuki-Miyaura cross-coupling with arylboronic acids introduces diverse substituents to the phenoxy ring, enabling structure-activity relationship (SAR) studies .
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Biological Interactions : The acetamide moiety forms hydrogen bonds with enzymatic active sites, as demonstrated in crystallographic studies of related enoyl-acyl carrier protein reductase (ENR) inhibitors .
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the phenoxy-ethyl bond, forming 5-amino-2-methoxy-4-propylphenol as a major degradation product.
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Thermal Stability : Decomposition occurs above 200°C, releasing acetamide and phenolic byproducts.
Scientific Research Applications
Pharmaceutical Development
1. Lead Compound for Drug Design
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide is being investigated as a lead compound in drug design due to its potential to interact with various biological targets. Its structure suggests that it may inhibit specific pathways involved in inflammatory responses, making it a candidate for anti-inflammatory drugs.
2. Modulation of Biological Pathways
Research indicates that this compound can modulate several signal transduction pathways. Preliminary studies suggest interactions with proteins that play critical roles in inflammation and cell signaling. Techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy could elucidate these interactions further.
1. Inhibition Studies
Studies have shown that this compound may inhibit specific enzymes or receptors associated with inflammatory diseases. Understanding these interactions is crucial for developing effective therapeutic agents.
2. Interaction with Biomolecules
Further investigation into how this compound interacts with biomolecules can provide insights into its pharmacodynamics. Identifying binding affinities and specific interaction sites will aid in understanding its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table highlights key structural and functional differences between the target compound and related acetamides:
Key Differences in Pharmacological Profiles
- Anti-inflammatory Activity: Compounds with substituted phenoxy groups (e.g., derivatives) exhibit marked anti-inflammatory effects. The target compound’s propyl and amino groups may enhance lipophilicity and receptor binding compared to simpler methoxy or methyl substituents .
- Receptor Specificity: N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonine) targets melatonin receptors due to its indole core , whereas the target compound’s phenoxy group may favor cyclooxygenase (COX) inhibition, akin to NSAIDs .
- Synthetic Utility : highlights the amorphous form of a naphthyl-derived acetamide, emphasizing formulation advantages. The target compound’s crystalline stability remains unexplored but could differ due to its branched alkyl chain .
Physicochemical Properties
- Lipophilicity: The propyl group in the target compound increases logP compared to methyl or methoxy analogs (e.g., : logP ~3.5 vs.
- Metabolic Stability: Amino groups (as in the target) are prone to acetylation or oxidation, whereas methoxy groups () are metabolically stable but may limit bioavailability .
Biological Activity
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₂₃ClN₂O₃, with a molecular weight of approximately 302.80 g/mol. The compound features an acetamide group, an amino group, and a methoxy-substituted phenol with a propyl side chain, which contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological properties, particularly as an anti-inflammatory agent . Preliminary studies suggest that it may inhibit specific biological pathways involved in inflammatory responses. The compound's structure implies possible interactions with various receptors or enzymes, although detailed mechanisms remain to be elucidated.
Interaction Studies
Studies focusing on the interaction of this compound with biomolecules are crucial for understanding its pharmacodynamics. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy could provide insights into binding affinities and specific interaction sites. Initial data suggest that it may modulate the activity of proteins involved in signal transduction pathways.
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Amino-2-methoxyphenol | C₈H₉NO₂ | Antioxidant properties | Lacks the propyl group |
| Propofol | C₁₂H₁₈O | Anesthetic agent | Contains an isopropyl group |
| Acetaminophen | C₈H₉NO₂ | Analgesic and antipyretic | Simple para-substituted phenol |
This table highlights the distinct structural features and biological activities that differentiate this compound from its analogs.
Synthesis
The synthesis of this compound involves several steps that require careful control of reaction conditions to optimize yield and purity. The general synthetic pathway includes:
- Formation of the acetamide linkage : This step typically involves reacting an appropriate amine with an acetic acid derivative.
- Introduction of the phenolic moiety : The phenol is usually synthesized through electrophilic aromatic substitution.
- Final assembly : Combining the acetamide and phenolic components to form the final product.
Each step must be optimized for reaction conditions to ensure high purity and yield.
Case Studies and Research Findings
Recent studies have begun to explore the therapeutic potential of this compound in various contexts:
- Anti-inflammatory Studies : In vitro studies have shown that this compound may reduce markers of inflammation in cell cultures exposed to inflammatory stimuli.
- Signal Transduction Modulation : Research has indicated that this compound can influence pathways related to cell survival and apoptosis, suggesting its potential role in cancer therapy.
- Neuroprotective Effects : Preliminary data suggest that this compound might exhibit neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress.
Q & A
Basic: What are the recommended safety protocols for handling N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide in laboratory settings?
Answer:
This compound is classified under GHS as:
- Acute Toxicity (Category 4)
- Skin Corrosion/Irritation (Category 2)
- Serious Eye Damage/Irritation (Category 2A)
- Specific Target Organ Toxicity (Respiratory Irritation, Category 3) .
Methodological Precautions:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use face shields during high-risk procedures (e.g., grinding or heating) .
- Ventilation: Ensure fume hoods or local exhaust systems are used to prevent inhalation of aerosols or dust.
- Spill Management: Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for solid spills. Collect waste in labeled containers for hazardous disposal .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous acetamide derivatives (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) suggest the following general workflow :
Key Steps:
- Intermediate Formation: React a substituted phenol derivative (e.g., 5-amino-2-methoxy-4-propylphenol) with ethylenediamine derivatives.
- Acetylation: Treat the intermediate with acetyl chloride or acetic anhydride in anhydrous conditions.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Characterization:
- NMR Spectroscopy: Confirm structural integrity via - and -NMR.
- Mass Spectrometry (MS): Validate molecular weight using high-resolution MS (HRMS) .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Answer:
Optimization Strategies:
- Reagent Ratios: Use a 10–20% molar excess of acetylating agents to ensure complete reaction of the amine intermediate.
- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics .
- Temperature Control: Maintain reactions at 0–5°C during acetylation to suppress side reactions (e.g., over-acetylation).
- Byproduct Mitigation:
Advanced: What methodological approaches are recommended for analyzing pharmacological data contradictions (e.g., conflicting target affinity results)?
Answer:
Troubleshooting Framework:
Assay Validation:
- Replicate experiments using orthogonal methods (e.g., surface plasmon resonance [SPR] vs. radioligand binding).
- Include positive/negative controls (e.g., known receptor agonists/antagonists) .
Dose-Response Analysis:
- Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.
Computational Modeling:
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes and affinity discrepancies .
Statistical Rigor: Apply ANOVA or Student’s t-test to assess significance; report p-values and confidence intervals.
Advanced: How should researchers design experiments to investigate the compound’s interactions with biological targets?
Answer:
Experimental Design:
Target Identification:
- In Silico Screening: Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to hypothesize targets (e.g., GPCRs, kinases) .
In Vitro Assays:
- Enzyme Inhibition: Measure IC values using fluorogenic substrates (e.g., Z’-LYTE kinase assays).
- Cell-Based Studies: Assess cytotoxicity (MTT assay) and receptor activation (cAMP/Gq-coupled reporter systems) .
Mechanistic Studies:
- Western Blotting: Quantify downstream signaling proteins (e.g., phosphorylated ERK1/2).
- Patch-Clamp Electrophysiology: For ion channel targets, evaluate conductance changes .
Advanced: What strategies are recommended for resolving discrepancies in toxicity data across in vitro and in vivo models?
Answer:
Methodological Considerations:
- Metabolic Profiling: Compare hepatic metabolism (e.g., using human/rat liver microsomes) to identify species-specific metabolites.
- Dosage Adjustments: Normalize in vivo doses to in vitro concentrations using allometric scaling (e.g., mg/kg ↔ µM).
- Toxicokinetics: Measure plasma/tissue concentrations over time to correlate exposure with observed effects .
- Omics Integration: Perform transcriptomics (RNA-seq) or proteomics to identify pathway-level toxicity markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
